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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-06371900, a

potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While PF-06371900 is recognized for

its high selectivity, this document compiles the available quantitative data, outlines the

experimental methodologies used to assess kinase inhibition, and visualizes the relevant

signaling pathways to provide a comprehensive resource for researchers.

Quantitative Kinase Selectivity Profile
PF-06371900 is a highly selective inhibitor of LRRK2. While comprehensive quantitative data

from a broad kinase panel screen for PF-06371900 is not widely published, the available data

demonstrates its potent activity against its primary target.

Target Kinase Inhibitor IC50 (nM) Assay System

LRRK2 (wild-type) PF-06371900 387

Inhibition of

phosphorylation at

S935 in HEK293

cells[1]

It is important to note that a complete understanding of the off-target effects of any kinase

inhibitor requires screening against a large and diverse panel of kinases. For context, a similar

LRRK2 inhibitor, LRRK2-IN-1, was profiled against a panel of 442 kinases and was found to be

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12393976?utm_src=pdf-interest
https://www.benchchem.com/product/b12393976?utm_src=pdf-body
https://www.benchchem.com/product/b12393976?utm_src=pdf-body
https://www.benchchem.com/product/b12393976?utm_src=pdf-body
https://www.benchchem.com/product/b12393976?utm_src=pdf-body
https://www.adooq.com/pf-06371900.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


highly selective, inhibiting only a small number of other kinases at a concentration of 10 µM[2].

Such comprehensive screening provides critical insights into the potential for off-target

activities and helps in the interpretation of cellular and in vivo studies.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust

biochemical and cellular assays. The following are detailed methodologies representative of

those used in the field.

Biochemical Kinase Inhibition Assay (Radiometric)
This method directly measures the enzymatic activity of a kinase by quantifying the

incorporation of a radiolabeled phosphate group onto a substrate.

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a

specific substrate (e.g., a peptide or protein), and a kinase assay buffer.

Inhibitor Addition: The test compound (e.g., PF-06371900) is added at various

concentrations. A vehicle control (e.g., DMSO) is also included.

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g.,

[γ-³²P]ATP or [γ-³³P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by

spotting the reaction mixture onto a filter membrane.

Quantification: The amount of incorporated radiolabel into the substrate is quantified using a

scintillation counter or phosphorimager.

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling (Binding Assay)
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This competition binding assay provides a quantitative measure of the interactions between a

test compound and a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are

typically produced as fusions with a DNA tag.

Assay Components: The assay consists of the DNA-tagged kinase, the immobilized ligand,

and the test compound.

Competition: The test compound is incubated with the kinase and the immobilized ligand. If

the compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a

stronger interaction with the test compound.

Data Analysis: The results are typically reported as the percentage of the control (%Ctrl),

where a lower percentage indicates a stronger binding affinity. Dissociation constants (Kd)

can also be determined from a dose-response analysis.

Signaling Pathway and Experimental Workflow
Visualization
To better understand the biological context of PF-06371900's activity and the process of its

evaluation, the following diagrams are provided.
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Caption: LRRK2 Signaling Pathway and Point of Inhibition by PF-06371900.
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Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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